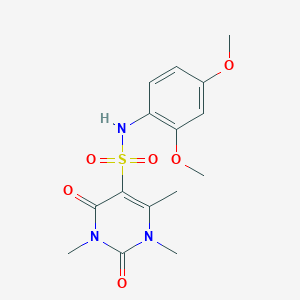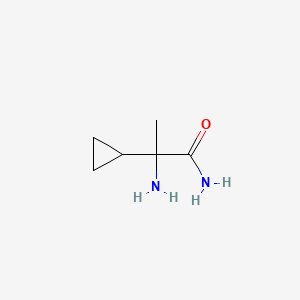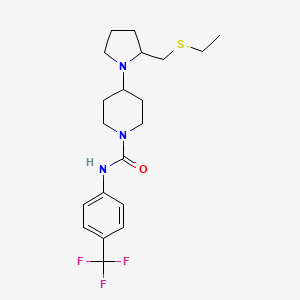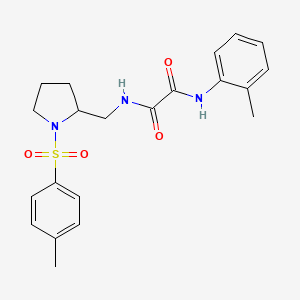![molecular formula C23H22Cl2N2O2 B2614881 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 314034-49-6](/img/structure/B2614881.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are involved in various cellular processes such as cell volume regulation, apoptosis, and proliferation.
Wissenschaftliche Forschungsanwendungen
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been studied extensively for its potential applications in various scientific research fields. It has been shown to inhibit VRACs in different cell types, including cancer cells, neuronal cells, and immune cells. VRACs are involved in various cellular processes such as cell volume regulation, apoptosis, and proliferation, making them potential targets for cancer and other diseases.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects in various models of neuronal injury, making it a potential treatment for neurodegenerative diseases. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.
Wirkmechanismus
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a potent blocker of VRACs, which are ion channels involved in cell volume regulation. VRACs are activated by cell swelling, which leads to the efflux of chloride and other anions, resulting in cell volume regulation. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol inhibits VRACs by binding to a specific site on the channel, preventing the efflux of chloride and other anions. This leads to cell swelling and apoptosis in cancer cells and neuroprotection in neuronal cells.
Biochemical and Physiological Effects:
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting VRACs, leading to cell swelling and apoptosis. It has also been shown to have neuroprotective effects in various models of neuronal injury, including traumatic brain injury and ischemia-reperfusion injury. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, leading to potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has several advantages and limitations for lab experiments. Its potency and selectivity for VRACs make it a valuable tool for studying the role of VRACs in various cellular processes. However, its relatively low solubility and stability limit its use in certain experimental conditions. In addition, its potential toxicity and off-target effects need to be carefully considered when using it in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol. One direction is to further investigate its potential applications in cancer therapy. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. However, its potential toxicity and off-target effects need to be carefully considered when using it in clinical settings.
Another direction is to investigate its potential applications in neurodegenerative diseases. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to have neuroprotective effects in various models of neuronal injury, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, further research is needed to investigate its potential applications in autoimmune diseases. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. Its potency and selectivity for VRACs make it a valuable tool for studying the role of VRACs in various cellular processes. However, its potential toxicity and off-target effects need to be carefully considered when using it in experimental and clinical settings. Further research is needed to investigate its potential applications in cancer therapy, neurodegenerative diseases, and autoimmune diseases.
Synthesemethoden
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol can be synthesized through a multi-step process starting from commercially available compounds. The synthesis involves the reaction of 3,6-dichlorocarbazole with 4-ethoxyaniline to form 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol, which is then reacted with sodium hydride and ethyl iodide to form 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol. The final product is purified through column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGKXHYPTPXJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614802.png)
![ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614803.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2614806.png)

![N-(sec-butyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2614808.png)



![3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2614816.png)

![2-[(3-Bromobenzyl)thio]nicotinic acid](/img/structure/B2614821.png)